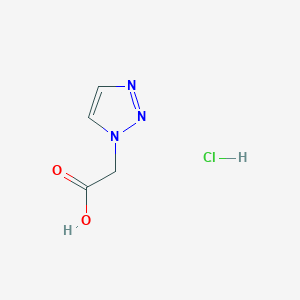
2-(3,4-Difluorobenzoyl)-5-methylpyridine
Vue d'ensemble
Description
“2-(3,4-Difluorobenzoyl)-5-methylpyridine” is likely a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Synthesis Analysis
While specific synthesis methods for “2-(3,4-Difluorobenzoyl)-5-methylpyridine” are not available, similar compounds such as “2-(3,4-Difluorobenzoyl)pyridine” are commercially available . The synthesis of such compounds often involves the reaction of a pyridine derivative with a difluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “2-(3,4-Difluorobenzoyl)-5-methylpyridine” would likely include a pyridine ring substituted with a methyl group at the 5-position and a 3,4-difluorobenzoyl group at the 2-position .Applications De Recherche Scientifique
Molecular Structure and Chemical Properties
- A novel phthalide derivative related to 5-methylpyridine was investigated for its molecular structure using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This study highlights the compound's geometrical parameters and electronic properties, such as HOMO and LUMO energies, and thermodynamic properties (Yılmaz et al., 2020).
Synthesis and Chemical Reactions
- Research on fluorine-containing pyrido[1,2-a]quinazolin-6-ones, derived from reactions involving 2-aminopyridine and 2-amino-5-methylpyridine, provides insights into the synthesis and structural confirmation of these compounds (Nosova et al., 2004).
- Another study involved the synthesis of new crown ethers featuring substitutions related to 2-aminopyridine and 2-amino-4-methylpyridine. These compounds were analyzed for their tautomeric equilibria and crystal structure (Hayvalı et al., 2003).
Crystal Structure and Supramolecular Association
- Research on the crystal structures of organic acid–base salts formed from 2-amino-4-methylpyridine with various benzoic acids revealed insights into their hydrogen bonding and noncovalent interactions, leading to 1D-3D framework structures (Khalib et al., 2014).
Coordination Polymers and Luminescence Properties
- A study on lanthanide ternary complexes based on 2,4-difluorobenzoic acid and 5,5'-dimethyl-2,2'–bipyridine investigated their crystal structures, thermoanalysis, and luminescence properties (Du et al., 2020).
Applications in Medicinal Chemistry
- Compounds like 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, structurally similar to the queried compound, have been synthesized and evaluated for their herbicidal activity, demonstrating potential applications in agriculture (Hwang et al., 2005).
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)9-3-4-10(14)11(15)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEMIRCIONQBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorobenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B1452769.png)




![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride](/img/structure/B1452779.png)
